Isobutyl 3,4-epoxybutyrate
Description
Significance of Epoxy Esters in Advanced Organic Synthesis
Epoxy esters are a class of organic molecules that possess both an epoxide and an ester functional group. The epoxide, a three-membered ring containing two carbon atoms and one oxygen atom, is characterized by significant ring strain. wikipedia.org This inherent strain makes the epoxide ring highly susceptible to ring-opening reactions by a wide range of nucleophiles, including alcohols, amines, and thiols. wikipedia.org This reactivity is fundamental to their utility in organic synthesis, a field focused on the intentional construction of chemical compounds. wikipedia.org
The presence of the ester group alongside the epoxide allows for a diverse array of chemical transformations. The regioselective addition of nucleophiles to the epoxide can be controlled, leading to the formation of specific, highly functionalized products. jst.go.jp For instance, the reaction of α,β-unsaturated γ,δ-epoxy esters with certain reagents can proceed with high regio- and stereoselectivity. acs.org This controlled reactivity makes epoxy esters valuable building blocks in the construction of complex molecular architectures. jst.go.jp Their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds with high stereochemical control is particularly crucial in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. acs.org
Overview of Isobutyl 3,4-epoxybutyrate as a Key Intermediate
A chemical intermediate is a molecule that is formed from reactants and reacts further to produce the desired final products. nih.gov this compound serves as a key chiral building block in the synthesis of various valuable organic compounds. nih.govresearchgate.net Chiral building blocks are essential in synthetic organic chemistry for producing enantiomerically pure molecules, which is particularly important in the pharmaceutical industry. nih.gov
One notable application of this compound is in the synthesis of chiral 3-hydroxy-γ-butyrolactones. nih.govresearchgate.net These lactones are themselves important intermediates for various bioactive molecules. researchgate.net The synthesis can be achieved through processes like enzymatic hydrolysis. For example, the hydrolysis of isobutyl 3,4-epoxybutanoate using enzymes like porcine pancreatic lipase (B570770) can be highly enantioselective, yielding the unreacted (R)-ester with high purity after a certain percentage of the starting material is consumed. google.com This enzymatic resolution is a powerful method for separating racemic mixtures to obtain enantiopure compounds. researchgate.net The resulting chiral epoxy ester can then be converted into other target molecules, such as (R)-(-)-carnitine. google.com
The strategic use of this compound and related compounds as intermediates allows for more efficient and practical synthetic routes to complex chiral chemicals. nih.govorganic-chemistry.org
Structural Features and Chemical Foundation for Reactivity
The reactivity of this compound is a direct consequence of its molecular structure, which combines an epoxide ring and an isobutyl ester group. cymitquimica.com
The core of its reactivity lies in the oxirane (epoxide) ring. wikipedia.org This three-atom ring is highly strained, and reactions that lead to its opening are energetically favorable. wikipedia.org It can react with a wide variety of nucleophiles, which will attack one of the two carbon atoms of the epoxide, breaking a carbon-oxygen bond and relieving the ring strain. wikipedia.org In asymmetric epoxides, this attack typically follows an SN2 pathway, occurring at the least sterically hindered carbon atom. wikipedia.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | Isobutyl 2-(oxiran-2-yl)acetate | cymitquimica.com |
| CAS Number | 100181-71-3 | chemicalbook.com |
| Molecular Formula | C8H14O3 | chemicalbook.comuni.lu |
| Molecular Weight | 158.2 g/mol | chemicalbook.com |
| EINECS Number | 401-920-9 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
111006-10-1 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methylpropyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
KLQCEQLRGRMLBI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC1CO1 |
Canonical SMILES |
CC(C)COC(=O)CC1CO1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies for Isobutyl 3,4 Epoxybutyrate
Direct Epoxidation Strategies
Direct epoxidation involves the conversion of an unsaturated isobutyl ester precursor into the corresponding epoxide in a single oxidative step. This approach is often valued for its atom economy and straightforward nature.
Epoxidation of Butyric Acid Derivatives with Oxidizing Agents
One of the most direct methods for preparing isobutyl 3,4-epoxybutyrate is the epoxidation of an unsaturated precursor, such as isobutyl 3-butenoate. epo.org This transformation is typically accomplished using a variety of oxidizing agents. The reaction involves the direct addition of an oxygen atom across the double bond of the butenoate backbone. Common oxidizing agents for this type of reaction include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which are known for their effectiveness in converting electron-deficient olefins like α,β-unsaturated esters into their corresponding epoxides. sciforum.net The choice of oxidant and reaction conditions is critical to achieving high yields and minimizing side reactions. While effective, these methods often produce a racemic mixture of the epoxide, meaning both enantiomers are formed in equal amounts.
Tungstate-Catalyzed Epoxidation of α,β-Unsaturated Esters
A refined method for the epoxidation of electron-poor olefins, such as α,β-unsaturated esters, employs a tungstate (B81510) catalyst in conjunction with hydrogen peroxide. acs.org This system is particularly effective for substrates that are resistant to epoxidation by standard peroxy acids. The reaction is typically catalyzed by sodium tungstate (Na₂WO₄) with hydrogen peroxide serving as the terminal oxidant in an aqueous or biphasic system. acs.orgresearchgate.net The pH of the reaction medium is a critical parameter that significantly influences the reaction rate and must be carefully controlled, often through the use of a buffer. acs.org The active catalytic species is a peroxotungstate complex formed in situ, which then transfers an oxygen atom to the double bond of the ester. This method is advantageous due to the low cost and environmental friendliness of hydrogen peroxide, whose only byproduct is water.
Table 1: Typical Conditions for Tungstate-Catalyzed Epoxidation
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Sodium Tungstate (Na₂WO₄) | Forms the active peroxotungstate oxidizing species. |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Inexpensive and environmentally benign terminal oxidant. |
| Solvent | Aqueous or Biphasic System | Facilitates the interaction of the inorganic catalyst and organic substrate. |
| pH Control | Buffered Solution | Essential for maintaining catalyst activity and controlling reaction rate. acs.org |
Esterification-Followed-by-Epoxidation Routes
An alternative to direct epoxidation is a two-step approach where an unsaturated acid is first converted to its isobutyl ester, which is then subjected to epoxidation. A representative example of this strategy is seen in the synthesis of epoxidized isobutyl esters from fatty acids derived from vegetable oils. researchgate.net In this process, the free fatty acids are first reacted with isobutanol in an esterification reaction to produce the corresponding isobutyl esters. researchgate.net Following purification, these unsaturated esters undergo epoxidation. researchgate.net This sequential method allows for the synthesis of the target epoxide from a different set of starting materials, such as 3-butenoic acid, and can be advantageous if the starting acid is more readily available or if the esterification step facilitates purification prior to the final oxidation.
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to produce enantiomerically pure or enriched this compound. These strategies are critical for applications where a specific stereoisomer is required.
Enzymatic Hydrolysis for Epoxide Precursors
Enzymatic hydrolysis is a powerful tool in organic synthesis for creating chiral molecules that can serve as precursors to more complex targets. drewno-wood.pldrewno-wood.pl In the context of this compound synthesis, enzymes could theoretically be used to prepare a chiral precursor which is then chemically converted to the final epoxide. For instance, a prochiral diol could be selectively acylated or a racemic alcohol could be resolved using lipases or esterases, yielding a chiral hydroxy-ester that is then transformed into the desired epoxide in subsequent chemical steps. This combination of enzymatic and chemical reactions, known as a chemoenzymatic approach, harnesses the stereoselectivity of enzymes to install chirality early in a synthetic sequence. mdpi.com
Kinetic Resolution of Racemic Epoxides
Kinetic resolution is the most common and well-documented biocatalytic method for obtaining enantiopure 3,4-epoxybutyrate esters. This technique starts with a racemic mixture of this compound and uses an enzyme to selectively react with one of the two enantiomers at a much faster rate than the other. The result is a mixture of the unreacted, enantiomerically enriched epoxide and the product from the reacted enantiomer, which can then be separated.
Two primary classes of enzymes are used for this purpose:
Esterases: Enzymes like pig liver esterase (PLE) can enantioselectively hydrolyze one enantiomer of a racemic alkyl 3,4-epoxybutyrate. google.com For example, when racemic methyl 3,4-epoxybutyrate was treated with PLE, the enzyme preferentially hydrolyzed the (S)-enantiomer to the corresponding (S)-3,4-epoxybutyric acid, leaving behind the unreacted (R)-methyl 3,4-epoxybutyrate with high enantiomeric excess. google.com This allows for the separation of both the (R)-ester and the (S)-acid.
Epoxide Hydrolases: These enzymes catalyze the hydrolysis of the epoxide ring itself. In a notable study, a newly isolated strain of Acinetobacter baumannii was found to possess an epoxide hydrolase with high activity and enantioselectivity toward ethyl 3,4-epoxybutyrate. nih.gov The enzyme selectively hydrolyzed the (S)-enantiomer to the corresponding diol, leaving the desired (R)-ethyl-3,4-epoxybutyrate with an enantiomeric excess greater than 99% at a yield of 46%, which approaches the theoretical maximum of 50% for a kinetic resolution. nih.govrsc.org This biocatalytic approach is highly effective for producing the high-value (R)-enantiomer.
Table 2: Examples of Enzymatic Kinetic Resolution of Alkyl 3,4-epoxybutyrates
| Enzyme | Substrate | Reacted Enantiomer | Unreacted Enantiomer | Yield of Unreacted Ester | ee of Unreacted Ester | Reference |
|---|---|---|---|---|---|---|
| Pig Liver Esterase | Racemic methyl 3,4-epoxybutyrate | (S)-ester (hydrolyzed to acid) | (R)-ester | 40% | 82% | google.com |
Whole-Cell Biotransformations
Whole-cell biotransformation has emerged as a powerful and environmentally benign strategy for producing chiral compounds. frontiersin.orgnih.gov This approach utilizes intact microbial cells as biocatalysts, which can perform complex, multi-step reactions with high regio- and stereoselectivity under mild conditions. nih.gov The use of whole cells circumvents the need for costly and time-consuming enzyme purification while providing a stable environment for the enzymes and enabling efficient cofactor regeneration. nih.govpreprints.org
In the context of producing chiral epoxides like this compound, whole-cell systems can be employed for two primary purposes: the direct asymmetric epoxidation of a prochiral olefin precursor or the kinetic resolution of a racemic epoxide mixture. frontiersin.org Fungal endophytes, for example, are known to possess diverse metabolic pathways capable of carrying out reactions such as oxidation and epoxidation on various substrates. frontiersin.org
A common whole-cell approach for obtaining enantiopure epoxides is through enantioselective hydrolysis catalyzed by epoxide hydrolases (EHs). researchgate.net These enzymes are ubiquitous in microorganisms and can resolve racemic epoxides by selectively hydrolyzing one enantiomer to a vicinal diol, leaving the other, unreacted epoxide enantiomer in high enantiomeric excess. researchgate.net While specific whole-cell biotransformation processes for the direct production of this compound are not extensively detailed in the provided literature, the principles of using fungal or bacterial cells containing appropriate oxidases or epoxide hydrolases represent a viable and green synthetic route. researchgate.netmdpi.com
Catalytic Asymmetric Synthesis Strategies
Catalytic asymmetric synthesis provides a direct and efficient route to enantiomerically enriched products, minimizing waste by using sub-stoichiometric amounts of a chiral catalyst to create large quantities of a chiral product. nih.govrsc.org These strategies are central to modern organic synthesis, particularly for producing pharmaceutical intermediates. emory.edu For this compound, several catalytic asymmetric approaches can be envisioned, primarily focusing on the enantioselective epoxidation of an appropriate olefinic precursor.
Chiral Catalyst-Mediated Epoxidation
This strategy involves the use of a chiral metal complex to catalyze the epoxidation of a prochiral alkene, such as isobutyl 3-butenoate, to yield the desired chiral epoxide. A significant breakthrough in this area was the development of chiral manganese-salen complexes, which are effective for the epoxidation of various olefins, including cis-disubstituted and trisubstituted types. rsc.org Another approach involves using chiral iminium salts as non-transition metal catalysts, which act as oxidant relays to form epoxides with moderate to good enantioselectivity. psu.edu
More recently, novel chiral ligands for manganese have been developed that mediate highly position- and enantioselective epoxidation of polyolefins under mild conditions. nih.gov While these methods have shown remarkable success for a range of substrates, their direct application to produce this compound would depend on the specific catalyst system's tolerance for the ester functionality and its effectiveness with terminal alkenes. rsc.orgorganic-chemistry.org
Table 1: Examples of Chiral Catalyst Systems for Asymmetric Epoxidation
| Catalyst Type | Description | Potential Application |
|---|---|---|
| Chiral Mn-Salen Complexes | Metal complexes that catalyze epoxidation, particularly effective for cis-disubstituted olefins. rsc.org | Epoxidation of isobutyl 3-butenoate. |
| Chiral Iminium Salts | Organocatalysts that mediate epoxidation via oxaziridinium salt intermediates. psu.edu | Non-transition metal-catalyzed synthesis. |
| La-Li₃-tris(binaphthoxide) (LLB) | A catalyst complex effective for the asymmetric Corey-Chaykovsky epoxidation of ketones. organic-chemistry.org | While used for ketones, it highlights the potential of complex catalyst systems. |
| Chiral Metalloporphyrins | Allow for the enantioselective epoxidation of unfunctionalized terminal olefins with high enantiomeric excess. rsc.org | Potentially high turnover and selectivity for the target synthesis. rsc.org |
Chiral Auxiliary-Driven Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This well-established strategy involves three main steps: attachment of the auxiliary, a diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. numberanalytics.comresearchgate.net
For the synthesis of this compound, a chiral auxiliary could be incorporated into the precursor molecule. For instance, instead of starting with the isobutyl ester, one could begin with an ester derived from a chiral alcohol, such as 8-phenylmenthol or trans-2-phenyl-1-cyclohexanol. wikipedia.org The chirality of the auxiliary would then direct the diastereoselective epoxidation of the double bond. The subsequent transesterification with isobutanol would remove the auxiliary and furnish the final product. Oxazolidinones are another class of widely used chiral auxiliaries, particularly effective in controlling the stereochemistry of aldol (B89426), alkylation, and cycloaddition reactions. wikipedia.orgresearchgate.netnih.gov Their principles could be adapted to control reactions that form the chiral center in the butyrate (B1204436) chain before the epoxide is formed.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Origin/Type | Typical Reactions |
|---|---|---|
| 8-phenylmenthol | Terpene-derived | Asymmetric synthesis. wikipedia.org |
| trans-2-Phenylcyclohexanol | Synthetic alcohol | Ene reactions. wikipedia.org |
| Oxazolidinones | Heterocyclic compounds | Aldol reactions, alkylations. wikipedia.orgresearchgate.net |
| Camphorsultam | Camphor-derived | Alkylations, aldol reactions. |
| Pseudoephedrine | Natural product | Asymmetric alkylation. wikipedia.org |
Chiral Reagent-Based Enantioselective Transformations
This approach utilizes a stoichiometric amount of a chiral reagent to induce asymmetry in the product. Unlike catalytic methods, the chiral reagent is consumed during the reaction. A prominent example of this type of transformation is asymmetric epoxidation using chiral dioxiranes, which can be an effective alternative to metal-catalyzed systems. rsc.org Another classic example is the Sharpless-Katsuki asymmetric epoxidation, although it is specifically for allylic alcohols. rsc.org For a non-allylic olefin precursor to this compound, a different chiral reagent system would be required. The use of chiral amines, such as proline, can also catalyze enantioselective transformations by forming chiral intermediates. chegg.com
Racemic Synthesis and Resolution Techniques
An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of the target compound, followed by the separation of the enantiomers. This is a robust and often scalable approach, particularly when efficient resolution methods are available. google.comnih.gov The racemic synthesis of this compound can be achieved via standard organic chemistry methods, such as the esterification of vinylacetic acid with isobutanol, followed by epoxidation of the resulting isobutyl 3-butenoate.
Once the racemic mixture is obtained, resolution is performed. A highly effective method for resolving racemic epoxides is kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme. youtube.com Enzymatic hydrolysis using epoxide hydrolases or lipases is a common and green method for the kinetic resolution of racemic esters like this compound. researchgate.netgoogle.com For example, pig liver esterase has been used to hydrolyze the methyl ester of 3,4-epoxybutanoate, leaving the unreacted (R)-ester with high enantiomeric excess. google.com
Diastereomeric Salt Formation for Enantiomeric Separation
Diastereomeric salt formation is a classical and powerful technique for resolving racemic mixtures of compounds that contain an acidic or basic functional group. ardena.com Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. However, when a racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent), a pair of diastereomeric salts is formed. youtube.comscivisionpub.com Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. ardena.comucl.ac.uk
To apply this method to this compound, the racemic ester would first be hydrolyzed to the corresponding racemic 3,4-epoxybutyric acid. This racemic acid can then be treated with an enantiomerically pure chiral amine, such as (S)-mandelic acid or (R,R)-tartaric acid, to form diastereomeric salts. scivisionpub.com One of the diastereomeric salts will preferentially crystallize from a suitable solvent. mdpi.com After separation, the pure diastereomeric salt is treated with an achiral acid to break the salt and liberate the desired enantiomer of 3,4-epoxybutyric acid, which can then be re-esterified with isobutanol to yield enantiopure this compound. The efficiency of such a resolution can be influenced by factors such as the choice of solvent and crystallization conditions, which can be guided by studying the ternary phase diagrams of the salt mixtures. ucl.ac.uksemanticscholar.org
Chemical Transformations and Reactivity of Isobutyl 3,4 Epoxybutyrate
Epoxide Ring-Opening Reactionsalmerja.comopenstax.org
The cleavage of the epoxide ring is a pivotal reaction for Isobutyl 3,4-epoxybutyrate. These transformations can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org The asymmetry of the this compound molecule means that the choice of mechanism directly influences which of the two epoxide carbons is attacked by the nucleophile, leading to different constitutional isomers. libretexts.org
The mechanistic pathway for the ring-opening of an unsymmetrical epoxide is a classic example of the interplay between steric and electronic effects. Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 pathway. openstax.org In contrast, under acidic conditions, the mechanism exhibits significant SN1 character.
Under acidic conditions, the epoxide oxygen is first protonated, which creates a much better leaving group (a neutral alcohol) and activates the epoxide for nucleophilic attack. chemistrysteps.com This protonated intermediate has considerable carbocationic character. pressbooks.pub For an unsymmetrical epoxide like this compound, the positive charge is better stabilized at the more substituted carbon atom (C3). chemistrysteps.com
Consequently, the nucleophile preferentially attacks the more substituted carbon. This reaction is not a pure SN1 mechanism because a discrete carbocation intermediate is not typically formed; instead, it is often described as a hybrid between SN1 and SN2. libretexts.orgpressbooks.pub The carbon-oxygen bond begins to break before the nucleophile attacks, creating substantial positive charge on the more substituted carbon. libretexts.org
The stereochemistry of the reaction is controlled by a backside attack of the nucleophile relative to the epoxide oxygen, which results in an inversion of configuration at the carbon being attacked. This leads to the formation of a trans or anti product. chemistrysteps.com
Regioselectivity: The nucleophile attacks the more substituted carbon (C3).
Stereoselectivity: The reaction proceeds with inversion of stereochemistry at the site of attack, resulting in a trans relationship between the nucleophile and the newly formed hydroxyl group.
In basic or neutral conditions, a strong nucleophile attacks the epoxide ring directly. chemistrysteps.com Since the leaving group is a non-protonated alkoxide anion, which is a poor leaving group, the reaction requires a "push" from a potent nucleophile and proceeds via an SN2 mechanism. almerja.comlibretexts.org
In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack. The nucleophile will attack the less sterically hindered carbon atom. libretexts.org In the case of this compound, the primary carbon (C4) is significantly less hindered than the secondary carbon (C3). Therefore, nucleophilic attack occurs exclusively at C4. openstax.org
Similar to the acidic pathway, the SN2 mechanism involves a backside attack, which leads to an inversion of configuration at the electrophilic carbon. libretexts.org This again results in a trans or anti stereochemical arrangement in the product. chemistrysteps.com
Regioselectivity: The nucleophile attacks the less substituted, less sterically hindered carbon (C4).
Stereoselectivity: The reaction proceeds with inversion of stereochemistry, yielding a trans product.
The following table summarizes the key differences in the ring-opening mechanisms.
| Feature | Acidic Conditions | Basic Conditions |
| Mechanism | SN1-like | SN2 |
| Intermediate | Protonated epoxide with significant carbocation character | No intermediate; concerted reaction |
| Rate-Determining Step | Formation of the protonated epoxide/bond breaking | Nucleophilic attack |
| Site of Attack | More substituted carbon (C3) | Less substituted carbon (C4) |
| Governing Factor | Electronic effect (stability of partial positive charge) | Steric effect (less hindrance) |
| Stereochemistry | Inversion of configuration (anti-addition) | Inversion of configuration (anti-addition) |
Oxygen-containing nucleophiles such as water and alcohols are commonly used to open epoxide rings, leading to the formation of valuable diols and hydroxy ethers.
The hydrolysis of epoxides yields 1,2-diols, also known as vicinal diols. openstax.org This reaction can be performed under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of dilute aqueous acid, this compound will be protonated, and water will act as the nucleophile. The attack will occur at the more substituted carbon (C3), leading to the formation of isobutyl 3,4-dihydroxybutanoate after deprotonation. The reaction results in a trans-diol. openstax.orgpressbooks.pub
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (-OH) acts as the strong nucleophile. openstax.org The attack occurs at the less substituted carbon (C4) in an SN2 fashion. libretexts.org Subsequent protonation of the resulting alkoxide during workup yields the same isobutyl 3,4-dihydroxybutanoate product, also as a trans-diol. libretexts.org
When an alcohol (ROH) is used as the nucleophile, the reaction is termed alcoholysis and results in a product containing both a hydroxyl group and an ether group. The regioselectivity of alcoholysis follows the same principles as hydrolysis. libretexts.org
Acid-Catalyzed Alcoholysis: In the presence of an acid catalyst, the alcohol will attack the more substituted carbon (C3) of the protonated epoxide. For example, reaction with methanol (B129727) (CH3OH) in acidic conditions would yield isobutyl 3-hydroxy-4-methoxybutanoate. libretexts.org
Base-Catalyzed Alcoholysis: With a strong nucleophile like an alkoxide ion (e.g., methoxide, CH3O-), the attack happens at the less substituted carbon (C4) via an SN2 mechanism. almerja.comopenstax.org This would result in the formation of isobutyl 4-hydroxy-3-methoxybutanoate.
This table outlines the products from reactions with oxygen-based nucleophiles.
| Reaction | Conditions | Nucleophile | Site of Attack | Product |
| Hydrolysis | Acidic (e.g., H3O+) | H2O | More substituted (C3) | Isobutyl 3,4-dihydroxybutanoate |
| Hydrolysis | Basic (e.g., -OH, then H2O) | -OH | Less substituted (C4) | Isobutyl 3,4-dihydroxybutanoate |
| Alcoholysis | Acidic (e.g., ROH, H+) | ROH | More substituted (C3) | Isobutyl 3-alkoxy-4-hydroxybutanoate |
| Alcoholysis | Basic (e.g., RO-) | RO- | Less substituted (C4) | Isobutyl 4-alkoxy-3-hydroxybutanoate |
Reductive Ring Opening Pathways
The epoxide ring of this compound is susceptible to reductive cleavage by various reducing agents, most notably metal hydrides such as Lithium Aluminum Hydride (LiAlH₄). 9afi.comtransformationtutoring.com This type of reaction involves the nucleophilic attack of a hydride ion (H⁻) on one of the epoxide carbons. transformationtutoring.com
Under typical conditions, the reaction proceeds via an SN2 mechanism. The hydride nucleophile attacks the least sterically hindered carbon atom of the epoxide ring. transformationtutoring.com For this compound, this would be the terminal C4 position. Subsequent protonation of the resulting alkoxide during aqueous workup yields a diol. Specifically, the reductive ring opening of this compound is expected to yield isobutyl 3,4-dihydroxybutyrate.
The general pathway for this transformation is as follows:
Nucleophilic Attack: The hydride ion from LiAlH₄ attacks the C4 carbon of the epoxide. This leads to the cleavage of the C4-O bond, opening the three-membered ring.
Alkoxide Formation: An intermediate aluminum alkoxide is formed at the C3 position.
Protonation: Upon acidic workup (e.g., with dilute H₃O⁺), the alkoxide is protonated to yield the final diol product. 9afi.com
While specific studies on this compound are not extensively detailed in the surveyed literature, the expected products from its reaction with common reducing agents can be predicted based on established epoxide chemistry.
| Reducing Agent | Predicted Major Product | Reaction Mechanism |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Isobutyl 3,4-dihydroxybutyrate | SN2 attack at the least substituted carbon (C4) |
| Sodium Borohydride (NaBH₄) | Isobutyl 3,4-dihydroxybutyrate | SN2 attack at the least substituted carbon (C4) |
Oxidative Ring Opening Pathways
The epoxide group can also undergo oxidative cleavage, which involves the breaking of the carbon-carbon bond of the oxirane ring to form two carbonyl-containing fragments. This transformation can be achieved using strong oxidizing agents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄). nih.govthieme-connect.com
The mechanism for periodate cleavage of epoxides is generally believed to proceed through a two-step sequence: thieme-connect.com
Hydrolysis: The epoxide first undergoes hydrolysis (often acid-catalyzed) to form a vicinal diol (in this case, isobutyl 3,4-dihydroxybutyrate). nih.gov
Cleavage: The resulting diol is then oxidatively cleaved by the periodate ion, which forms a cyclic periodate ester intermediate that subsequently fragments.
When applied to this compound, this oxidative cleavage would break the bond between C3 and C4. This process would be expected to yield two different aldehyde products: malonaldehydic acid isobutyl ester and formaldehyde. This reaction serves as a powerful synthetic tool for degrading a carbon chain and introducing carbonyl functionalities. thieme-connect.com
| Oxidizing Agent | Expected Products | Reaction Conditions |
|---|---|---|
| Periodic Acid (HIO₄) or Sodium Periodate (NaIO₄) | Malonaldehydic acid isobutyl ester and Formaldehyde | Aqueous medium, often at room temperature |
| Lead Tetraacetate (Pb(OAc)₄) | Malonaldehydic acid isobutyl ester and Formaldehyde | Organic solvents |
Reactions Involving the Ester Moiety
Independent of the epoxide ring, the isobutyl ester group can participate in its own characteristic reactions.
Hydrolysis of the Ester Group
The ester linkage in this compound can be cleaved through hydrolysis, a reaction that splits the molecule with water. This process can be catalyzed by either an acid or a base. lumenlearning.comlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield 3,4-epoxybutanoic acid and isobutanol. This reaction is reversible, and its completion depends on using a large excess of water to shift the equilibrium toward the products. libretexts.orgchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com
Base-Catalyzed Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide (NaOH), the hydrolysis is irreversible and goes to completion. chemistrysteps.com The products are the salt of the carboxylic acid (e.g., sodium 3,4-epoxybutyrate) and isobutanol. The base acts as a reactant rather than a catalyst. lumenlearning.com
Enzymatic hydrolysis is also a significant reaction for this class of compounds. Enzymes like esterases can catalyze the hydrolysis under mild conditions, often with high enantioselectivity, which is useful for the kinetic resolution of racemic mixtures of alkyl 3,4-epoxybutyrates. frontiersin.orgacs.org
Transesterification Reactions
Transesterification is a process where the isobutyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by either an acid or a base. For example, reacting this compound with an excess of methanol in the presence of an acid catalyst (like sulfuric acid) would lead to the formation of methyl 3,4-epoxybutyrate and isobutanol.
The general equilibrium for this reaction is: this compound + R'OH ⇌ R' 3,4-epoxybutyrate + Isobutanol
To drive the reaction to completion, the alcohol reactant (R'OH) is usually used in large excess, or the isobutanol product is removed from the reaction mixture as it forms. This reaction allows for the modification of the ester group without affecting the epoxide ring, further highlighting the compound's synthetic utility.
Copolymerization Studies
The strained epoxide ring makes this compound a potential monomer for ring-opening polymerization.
Carbon Dioxide-Epoxide Copolymerization (ROCOP)
The ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide is a well-established method for producing aliphatic polycarbonates, which are biodegradable polymers. nih.govnih.gov This process utilizes CO₂, an abundant and renewable C1 feedstock, to create value-added materials. mdpi.com
The reaction is mediated by a metal-based catalyst, with common systems being based on zinc, cobalt, or chromium complexes. frontiersin.orgnih.gov The general mechanism involves the following key steps:
Initiation: The catalyst activates the epoxide, which is then ring-opened by a nucleophilic co-catalyst or initiating group, forming a metal alkoxide intermediate. nih.gov
Propagation: The propagation phase consists of two alternating steps: the insertion of CO₂ into the metal-alkoxide bond to form a metal carbonate, followed by the reaction of this carbonate with another epoxide monomer to regenerate the metal alkoxide and extend the polymer chain by one carbonate unit.
Chain Transfer/Termination: These steps determine the final molecular weight of the polymer.
While the ROCOP of common epoxides like propylene (B89431) oxide and cyclohexene (B86901) oxide with CO₂ is extensively studied, specific research detailing the copolymerization of this compound is not prominent in the available literature. However, the presence of the ester functionality could introduce additional chemical handles into the resulting polycarbonate backbone, potentially allowing for post-polymerization modification and tuning of the polymer's properties. The bulky isobutyl ester group might also influence the polymerization kinetics and the physical properties of the resulting polymer.
Polymerization Mechanisms and Stereochemical Control
The polymerization of this compound, like other epoxides, can proceed through different mechanisms, primarily anionic and cationic ring-opening polymerizations. The choice of initiator and reaction conditions plays a crucial role in determining the polymerization mechanism and, consequently, the stereochemistry of the resulting polymer.
Anionic Ring-Opening Polymerization (AROP):
Anionic polymerization of epoxides is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species. This process is repeated as the newly formed alkoxide attacks another monomer molecule. For this compound, the attack can occur at either the C3 or C4 position of the epoxide ring. The regioselectivity of this attack is influenced by steric and electronic factors. Generally, in base-catalyzed or anionic polymerization of monosubstituted epoxides, the nucleophile attacks the less substituted carbon atom (C4), following an S(_N)2 mechanism.
Stereochemical control in the anionic polymerization of chiral epoxides like this compound is a significant area of research, aiming to produce stereoregular polymers (isotactic or syndiotactic). The use of chiral catalysts or initiators can influence the stereochemistry of the polymer. For instance, enantioselective polymerization can be achieved using chiral catalyst systems, where one enantiomer of a racemic monomer is preferentially polymerized, leading to an optically active polymer. While specific studies on this compound are limited, research on analogous epoxides suggests that catalysts based on chiral ligands coordinated to metals like aluminum, zinc, or rare-earth metals can achieve high levels of stereocontrol. These catalysts can facilitate the formation of isotactic polymers through a coordination-insertion mechanism, where the monomer is coordinated to the metal center before being inserted into the growing polymer chain.
Cationic Ring-Opening Polymerization (CROP):
Cationic polymerization of epoxides is initiated by strong acids or Lewis acids. The initiator protonates or coordinates to the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule. The propagation proceeds through a tertiary oxonium ion. In the case of unsymmetrical epoxides like this compound, the regioselectivity of the ring-opening in cationic polymerization is more complex than in anionic polymerization and can proceed with mixed S(_N)1 and S(_N)2 character. The attack of the incoming monomer can occur at both the more substituted (C3) and less substituted (C4) carbon atoms of the protonated epoxide.
Achieving a high degree of stereochemical control in cationic polymerization of epoxides is generally more challenging compared to anionic polymerization. However, advancements in catalyst design, particularly the use of chiral counterions, have shown promise in controlling the stereochemistry of the resulting polymers. These chiral counterions can create a chiral environment around the propagating chain end, influencing the facial selectivity of the incoming monomer addition and leading to the formation of stereoregular polymers.
| Polymerization Method | Initiator/Catalyst Type | General Stereochemical Outcome |
| Anionic Ring-Opening Polymerization | Achiral bases (e.g., KOH, NaOR) | Generally atactic or with low stereoregularity |
| Anionic Ring-Opening Polymerization | Chiral catalyst systems (e.g., chiral salen-metal complexes) | Potentially isotactic or syndiotactic polymers |
| Cationic Ring-Opening Polymerization | Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃) | Generally atactic polymers |
| Cationic Ring-Opening Polymerization | Lewis acids with chiral counterions | Potentially stereoregular polymers |
Derivatization Strategies for Functional Group Interconversion
The strained three-membered ring of this compound makes it a versatile precursor for a variety of functionalized molecules through nucleophilic ring-opening reactions. These reactions allow for the introduction of diverse functional groups, leading to valuable chiral building blocks for organic synthesis.
The regioselectivity of the ring-opening is a key aspect of these transformations. Under basic or neutral conditions, the reaction typically proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C4). In contrast, under acidic conditions, the reaction has more S(_N)1 character, and the nucleophile may preferentially attack the more substituted carbon (C3) that can better stabilize a partial positive charge.
Hydrolysis to Diols:
The epoxide ring can be opened by hydrolysis to yield the corresponding diol, isobutyl 3,4-dihydroxybutyrate. This reaction can be catalyzed by either acids or bases. Acid-catalyzed hydrolysis proceeds through the formation of a protonated epoxide, which is then attacked by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the epoxide ring. Enzymatic hydrolysis using esterases can also be employed for this transformation, often with high enantioselectivity.
Conversion to Amino Alcohols:
Reaction of this compound with amines or ammonia (B1221849) leads to the formation of isobutyl 3-amino-4-hydroxybutyrate or isobutyl 4-amino-3-hydroxybutyrate, depending on the regioselectivity of the ring-opening. This reaction is a fundamental method for synthesizing valuable amino alcohol building blocks. The use of chiral amines can also lead to diastereoselective transformations.
Formation of Azido (B1232118) Alcohols:
The epoxide can be opened with azide (B81097) nucleophiles, such as sodium azide, to produce azido alcohols. This reaction is highly efficient and regioselective, typically occurring at the less substituted carbon (C4) to yield isobutyl 4-azido-3-hydroxybutyrate. Azido alcohols are versatile intermediates that can be readily reduced to amino alcohols or participate in cycloaddition reactions.
Synthesis of Thioethers:
Ring-opening with thiol nucleophiles provides access to thioether derivatives. For instance, reaction with a thiol in the presence of a base will yield the corresponding isobutyl 3-hydroxy-4-(alkylthio)butyrate. These sulfur-containing compounds have applications in various fields of chemistry.
Below is a table summarizing various derivatization strategies for this compound:
| Nucleophile | Reagent(s) | Product Functional Group |
| Water | H₃O⁺ or OH⁻ | Diol |
| Ammonia/Amines | NH₃, RNH₂, R₂NH | Amino alcohol |
| Azide | NaN₃ | Azido alcohol |
| Thiols | RSH | Thioether |
| Cyanide | NaCN, KCN | Cyano alcohol |
| Alcohols | ROH, H⁺ or base | Ether alcohol |
Stereochemical Control and Chiral Applications in Organic Synthesis
Enantioselective Synthesis Utilizing Isobutyl 3,4-epoxybutyrate
The controlled synthesis and application of specific enantiomers of this compound are fundamental to its use in asymmetric synthesis. The ability to introduce chirality with precision allows for the construction of enantiomerically pure target molecules.
Asymmetric Construction of Chiral Intermediates
This compound is a key intermediate for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. researchgate.net The reactivity of its epoxide group can be harnessed to create a variety of functionalized chiral molecules. For instance, methods utilizing chiral catalysts have been developed to produce enantiomerically enriched forms of this compound itself. nih.gov
One of the most important applications is in the synthesis of precursors for L-carnitine. L-carnitine is a vital compound in energy metabolism, and its biosynthesis involves the stereospecific hydroxylation of γ-butyrobetaine. nih.govwikipedia.orgcreative-proteomics.com Synthetic routes often rely on chiral precursors to establish the correct stereochemistry. Chiral 3,4-epoxybutyrate esters serve as key starting materials for L-carnitine and its derivatives. researchgate.net For example, the asymmetric reduction of related γ-chloroacetoacetate esters yields chiral ethyl 3-hydroxy-4-chlorobutyrate, a direct precursor that can be converted into L-carnitine hydrochloride with high enantiomeric excess (ee). researchgate.net This highlights the role of chiral C4 building blocks, like this compound, in accessing these important biological molecules.
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available enantiopure compounds as starting materials. This compound, often derived from starting materials like malic acid, is an exemplar of a C4 chiral synthon. researchgate.net Its derivatives are employed in the synthesis of various chiral pharmaceuticals and neutraceuticals. researchgate.net
A significant application is the synthesis of chiral γ-butyrolactones. Different transformations of chiral epoxy esters can lead to various amino γ-butyrolactones and amino γ-butenolides through nucleophilic opening of the epoxide ring followed by cyclization. nih.gov These lactone structures are prevalent in many natural products and serve as versatile intermediates for further synthetic elaborations.
| Starting Material Class | Target Intermediate | Synthetic Strategy | Significance |
| Chiral Epoxy Esters | L-Carnitine Precursors | Asymmetric reduction of ketoesters followed by cyclization and amination. researchgate.net | Access to biologically essential molecules with high enantiopurity. |
| Chiral Epoxy Esters | Amino γ-butyrolactones | Nucleophilic amine opening of the epoxide ring followed by intramolecular cyclization. nih.gov | Formation of key structural motifs found in natural products. |
| β-vinyl-β-hydroxy derivatives | Hydroxy-γ-butyrolactones | Epoxidation followed by intramolecular nucleophilic ring-opening. nih.gov | Creates highly functionalized, trisubstituted lactones with high diastereoselectivity. |
Application in Total Synthesis of Complex Molecules
While a specific total synthesis of a complex natural product directly employing this compound is not prominently documented, its role in creating crucial chiral intermediates is well-established. These intermediates, such as optically active 3-hydroxy-γ-butyrolactone (HGB), are pivotal in the synthesis of complex molecules like synthetic statins and HIV inhibitors. researchgate.net The stereocenter established by the epoxybutyrate is carried through the synthetic sequence, forming a core part of the final complex molecule's architecture. The synthesis of these building blocks from achiral materials using asymmetric catalysis represents a powerful strategy in constructing complex chiral drug candidates.
Diastereoselective Reactions of this compound Derivatives
The reactions of this compound derivatives can be controlled to favor the formation of one diastereomer over another. This diastereoselectivity is crucial when creating molecules with multiple stereocenters. A key example is the intramolecular cyclization of derivatives to form substituted lactones. Treatment of related β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones with an epoxidizing agent leads to unstable epoxides. nih.gov These intermediates undergo a spontaneous and highly diastereoselective ring-opening by the exocyclic carbonyl group, affording functionalized hydroxy-γ-butyrolactones with greater than 95% diastereomeric excess (de). nih.gov This reaction efficiently translates the stereochemistry of the starting material into a more complex product with multiple, well-defined stereocenters.
Stereochemical Analysis and Determination Methods
Confirming the absolute and relative stereochemistry of this compound and its products is essential. This is achieved through various analytical techniques, primarily spectroscopic methods and chiral chromatography.
Spectroscopic Techniques for Stereoisomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. For esters, key chemical shift regions in the 1H NMR spectrum help identify the groups attached to the ester functionality. Protons adjacent to the ester's oxygen typically appear in the 4-5 ppm region, while protons alpha to the carbonyl group are found around 2.3 ppm.
In stereoisomers, diastereotopic protons will have different chemical shifts, and the magnitude of coupling constants can provide information about the relative orientation of atoms in a molecule, particularly in rigid or cyclic systems. wiley-vch.de Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can determine the spatial proximity of protons, which is invaluable for assigning relative stereochemistry. wiley-vch.de For definitive structural assignment of esters, a combination of 1D (1H, 13C) and 2D NMR experiments (like COSY, HSQC, and HMBC) is often required to unequivocally assign all signals. nih.gov
Chromatographic Separation of Enantiomers and Diastereomers
Chiral High-Performance Liquid Chromatography (HPLC) is a predominant method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities.
For the enantiomeric separation of glycidyl (B131873) butyrate (B1204436), a close structural analog of this compound, cellulose-based stationary phases have proven to be effective. indexcopernicus.com For instance, a method has been developed using a Chiralcel OD-H column, which is a cellulose-based CSP. indexcopernicus.com Excellent separation of the (S)- and (R)-enantiomers was achieved using a mobile phase of hexane (B92381) and 2-propanol. indexcopernicus.com The difference in interaction between the enantiomers and the chiral stationary phase allows for their resolution. indexcopernicus.com
The choice of the mobile phase is crucial in optimizing the separation. In normal-phase chromatography, a non-polar solvent like hexane is typically used with a small amount of a more polar solvent, such as 2-propanol or ethanol, as a modifier. The composition of the mobile phase affects the retention times and the resolution of the enantiomers. For example, in the separation of glycidyl butyrate enantiomers, different ratios of hexane to 2-propanol were tested to achieve the optimal balance between resolution and analysis time. indexcopernicus.com
The following interactive data table summarizes the chromatographic conditions and results for the separation of glycidyl butyrate enantiomers, which can be considered representative for the separation of similar epoxy esters like this compound.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm |
| Mobile Phase | Hexane: 2-Propanol (100:1, v/v) | Ethanol: n-Hexane (2:1000, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 215 nm | UV at 215 nm |
| Retention Time (S-enantiomer) | 7.5 min | Not specified |
| Retention Time (R-enantiomer) | 8.5 min | Not specified |
| Resolution (Rs) | > 2.0 | 1.19 |
Data sourced from studies on glycidyl butyrate and presented as an illustrative example for this compound. indexcopernicus.comnih.gov
Gas chromatography can also be employed for the separation of volatile chiral compounds. This technique often utilizes a chiral stationary phase coated on the inside of a capillary column. While specific GC methods for this compound are not detailed in the literature, methods for other glycidyl esters have been developed. These methods often rely on the formation of diastereomeric derivatives or the use of cyclodextrin-based chiral stationary phases.
The successful chromatographic separation of enantiomers and diastereomers is fundamental for ensuring the stereochemical purity of chiral building blocks like this compound, which is essential for their application in the asymmetric synthesis of complex molecules. The development of robust and efficient chromatographic methods is therefore a key area of research in synthetic organic chemistry.
Catalysis in Isobutyl 3,4 Epoxybutyrate Chemistry
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active species.
Transition Metal-Catalyzed Transformations
Transition metal complexes are powerful tools for catalyzing reactions involving epoxides. In the context of epoxy esters like isobutyl 3,4-epoxybutyrate, a key transformation is the hydrolytic kinetic resolution (HKR). Chiral (salen)Co(III) complexes, for example, have proven highly effective for the HKR of terminal epoxides. researchgate.netunipd.it This process involves the enantioselective ring-opening of one enantiomer of the racemic epoxide with water, yielding an enantioenriched diol and leaving the unreacted, enantiopure epoxide. unipd.it This method is prized for its practical advantages, including the use of water as a benign reactant and the ability to use low loadings of a recyclable catalyst to achieve products with excellent enantiopurity. unipd.it
Palladium-based catalysts are also widely used in cross-coupling reactions, which could potentially be applied to derivatives of this compound. mdpi.com These reactions are fundamental for creating new carbon-carbon bonds. mdpi.com
| Catalyst Type | Transformation | Key Outcome | Reference |
|---|---|---|---|
| Chiral (salen)Co(III) Complexes | Hydrolytic Kinetic Resolution (HKR) | Provides highly enantioenriched epoxides and diols from racemic mixtures. | researchgate.netunipd.it |
| Palladium Complexes | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Formation of new C-C bonds, allowing for molecular diversification. | mdpi.com |
| Metal Acetylacetonates (e.g., Mo, Pd, Rh) | Epoxy Polymerization / Curing | Can initiate polymerization for applications in thermosetting resins. | researchgate.net |
Lewis Acid and Brønsted Acid Catalysis
Both Lewis and Brønsted acids are effective catalysts for the ring-opening of epoxides, a fundamental reaction of this compound. masterorganicchemistry.com
Lewis acids , such as tin-beta zeolites (Sn-Beta), activate the epoxide by coordinating to the oxygen atom, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. ucdavis.edu This activation facilitates reactions with weaker nucleophiles like alcohols. ucdavis.eduresearchgate.net The choice of Lewis acid can significantly influence the reaction's regioselectivity—that is, which carbon of the epoxide is attacked. researchgate.net
Brønsted acids catalyze the reaction by protonating the epoxide oxygen, which creates a better leaving group and activates the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom of the epoxide. masterorganicchemistry.comlibretexts.org This regioselectivity is a key consideration in synthetic planning. Fluorinated alcohols, for instance, can act as powerful promoters for these reactions, sometimes replacing the need for strong Lewis acids. arkat-usa.org
Heterogeneous Catalysis
Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering significant practical advantages such as easy separation from the product mixture and catalyst reusability. google.comacs.org For reactions involving this compound, this can apply to both its synthesis and subsequent transformations.
Solid acid catalysts are particularly relevant. For instance, zeolites like Sn-Beta, which possess Lewis acidic sites, are robust and highly active for epoxide ring-opening reactions with alcohols. ucdavis.edu Studies have shown that Sn-Beta can be reused multiple times without a significant loss of activity or leaching of the active metal species, highlighting its potential for industrial-scale processes. ucdavis.edu Other heterogeneous systems include catalysts supported on materials like silica (B1680970) or organic polymers, which can be designed to facilitate specific reactions such as the formation of cyclic carbonates from epoxides and CO2. researchgate.net
Organocatalysis in Epoxide Chemistry
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has provided powerful tools for asymmetric reactions involving epoxides. acs.orgnih.govunisa.it Chiral organocatalysts can activate the epoxide, the nucleophile, or both, enabling a high degree of stereocontrol. dntb.gov.ua
For transformations of this compound, organocatalysts can be employed in several ways:
Asymmetric Ring-Opening (ARO): Chiral phosphoric acids or thiourea-based catalysts can promote the enantioselective addition of various nucleophiles to meso- or racemic epoxides. unisa.itdntb.gov.ua
Kinetic Resolution: A chiral catalyst can react preferentially with one enantiomer of a racemic epoxide, allowing for the separation of the unreacted, enantiopure epoxide. acs.orgnih.gov
These methods provide access to optically active molecules from simple starting materials under mild and environmentally friendly conditions. nih.govmdpi.com
Biocatalysis and Enzyme Engineering
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov For producing enantiopure compounds like (R)- or (S)-isobutyl 3,4-epoxybutyrate, biocatalysis is an exceptionally powerful and green alternative to traditional chemical methods. researchgate.netepa.gov
Enzyme engineering plays a crucial role by modifying the properties of natural enzymes to improve their stability, activity, and selectivity for specific substrates and reaction conditions. nih.gov
Epoxide Hydrolase-Mediated Biotransformations
A key class of enzymes in epoxide chemistry is epoxide hydrolases (EHs). nih.govmdpi.com These enzymes catalyze the enantioselective hydrolysis of a racemic epoxide to its corresponding diol. researchgate.net This process is a highly effective method for kinetic resolution.
In a notable study directly relevant to this compound, the epoxide hydrolase from the bacterium Acinetobacter baumannii was used for the kinetic resolution of the closely related ethyl 3,4-epoxybutyrate. researchgate.netnih.govresearchgate.net The enzyme selectively hydrolyzed the (S)-enantiomer, leaving behind the unreacted (R)-enantiomer with very high enantiomeric purity. nih.govresearchgate.net This biocatalytic approach provides a practical route to valuable chiral building blocks. researchgate.net The use of whole microbial cells as the biocatalyst is often more economical than using isolated enzymes. researchgate.net
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Acinetobacter baumannii (whole cells) | Racemic ethyl 3,4-epoxybutyrate | (R)-ethyl-3,4-epoxybutyrate | >99% | 46% | nih.gov |
Esterase-Catalyzed Reactions
Esterases (EC 3.1.1.1), a class of hydrolase enzymes, are pivotal in the chemistry of this compound, primarily through facilitating kinetic resolutions of racemic mixtures. nih.gov Kinetic resolution is a powerful technique where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic pair, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. nih.govscielo.br In the context of alkyl 3,4-epoxybutyrates, esterases enantioselectively hydrolyze one ester enantiomer into its corresponding carboxylic acid, leaving the other ester enantiomer unreacted and thus resolved. wikipedia.org
Pig Liver Esterase (PLE) is a widely utilized and well-documented biocatalyst for the asymmetric hydrolysis of a variety of esters. wikipedia.orgmedchemexpress.comsemanticscholar.org Its catalytic action involves a serine residue in the active site that promotes the hydrolysis of the ester bond. wikipedia.org The enzyme's chiral active site leads to a diastereomeric transition state when interacting with the substrate's enantiomers, resulting in a preferential, faster hydrolysis of one enantiomer over the other. utsouthwestern.edu For alkyl 3,4-epoxybutyrates, PLE typically shows selectivity for one enantiomer, leading to a mixture of an enantiomerically pure epoxy acid and the remaining unreacted epoxy ester. This allows for the isolation of both chiral building blocks.
Another group of enzymes, epoxide hydrolases (EHs), also plays a role in the kinetic resolution of epoxides. nih.gov Unlike esterases that act on the ester group, EHs catalyze the hydrolysis of the epoxide ring itself, opening it to form a vicinal diol. nih.gov This enzymatic approach has proven effective for producing enantiopure epoxides from racemic mixtures. nih.gov
The effectiveness of these enzymatic reactions is often evaluated based on conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. High enantioselectivity (often denoted by the enantiomeric ratio, E) is crucial for a successful resolution. mdpi.com
| Enzyme | Substrate | Reaction Type | Key Finding | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Pig Liver Esterase (PLE) | Racemic Alkyl 3,4-epoxybutyrates | Asymmetric Hydrolysis | Selectively hydrolyzes one enantiomer to the corresponding epoxy acid. wikipedia.org | High ee for unreacted ester and product acid. |
| Epoxide Hydrolase (EH) | Racemic Alkyl 3,4-epoxybutyrates | Enantioselective Epoxide Ring Opening | Selectively hydrolyzes one enantiomer to the corresponding diol. nih.gov | High ee (>99%) for the unreacted epoxide. |
| Lecitase® Ultra | Racemic Allyl Esters | Kinetic Resolution via Hydrolysis | Hydrolysis of propionate (B1217596) ester showed higher enantioselectivity (E=38) than acetate. mdpi.com | Produced (R)-alcohol with 93-99% ee. mdpi.com |
| Esterase PHE21 | Racemic Ethyl 3-hydroxybutyrate | Kinetic Resolution via Hydrolysis | After optimization, generated (S)-EHB. researchgate.net | >99% ee with a 65% conversion rate. researchgate.net |
Enzyme Immobilization and Process Optimization
While enzymes like esterases offer high selectivity, their practical application in industrial processes can be limited by factors such as high cost, instability in non-physiological conditions, and difficulty in separation from the reaction mixture. researchgate.net Enzyme immobilization provides a robust solution to these challenges by confining the enzyme to a solid support material, which enhances stability, allows for repeated use, and simplifies product purification. researchgate.netmdpi.com
Immobilization Techniques: Common methods for immobilizing enzymes can be broadly categorized as carrier-bound and carrier-free. mdpi.com
Adsorption: This is one of the simplest methods, involving the physical attachment of the enzyme to a support via weak forces like van der Waals or hydrophobic interactions. mdpi.comnih.gov It generally preserves high enzyme activity due to minimal conformational changes. mdpi.com
Covalent Bonding: This method forms strong, stable bonds between the enzyme's functional groups (e.g., amino groups) and a chemically activated support. nih.gov Supports like agarose (B213101) activated with cyanogen (B1215507) bromide or glutaraldehyde (B144438) are commonly used. nih.govmdpi.com
Entrapment/Encapsulation: The enzyme is physically confined within the porous network of a polymer gel or membrane, without being directly attached to the support. mdpi.comnih.gov
The choice of support material is critical and can influence the immobilized enzyme's activity and stability. researchgate.net Materials range from natural polymers like chitosan (B1678972) and agarose to inorganic materials such as silica and zeolites. nih.gov
Process Optimization: To maximize the efficiency of enzymatic reactions involving this compound, several process parameters must be optimized. scielo.br These parameters significantly influence the reaction rate, conversion, and enantioselectivity. researchgate.net Key variables include:
Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs. Immobilization often enhances the thermal stability of enzymes. mdpi.com
pH: Each enzyme has an optimal pH range for activity.
Enzyme Loading: The amount of enzyme used affects the reaction rate.
Substrate Concentration: High substrate concentrations can sometimes lead to inhibition.
Solvent System: The choice of solvent or the use of co-solvents can impact enzyme activity and substrate solubility. For instance, adding acetone (B3395972) as a co-solvent has been shown to be effective in certain kinetic resolutions. mdpi.com
Agitation Speed: In heterogeneous systems with immobilized enzymes, proper mixing is essential to minimize mass transfer limitations.
Optimization studies often employ statistical methods like Response Surface Methodology (RSM) to efficiently evaluate the effects and interactions of these variables. scielo.br For example, in the kinetic resolution of certain esters, using an immobilized lipase (B570770) on cyanogen bromide-activated agarose (LU-CNBr) significantly reduced the reaction time and increased the optical purity of the products compared to the free enzyme. mdpi.com
| Parameter | Effect on Reaction | Optimization Goal |
|---|---|---|
| Immobilization Support | Affects enzyme stability, activity, and reusability. researchgate.net | Select a support that maximizes stability and activity while minimizing cost. |
| Temperature | Influences reaction rate and enzyme stability. mdpi.com | Identify the optimal temperature for maximum activity without causing denaturation. |
| Solvent/Co-solvent | Impacts substrate solubility and enzyme conformation. nih.gov | Choose a system that enhances reaction efficiency and enantioselectivity. mdpi.com |
| Enzyme Loading | Directly affects the overall reaction rate. | Use the minimum amount of enzyme required to achieve the desired conversion in a reasonable time. |
| Substrate Concentration | Can lead to substrate inhibition at high levels. | Determine the concentration range that maximizes productivity without inhibiting the enzyme. |
Catalyst Design Principles for this compound Reactions
The high reactivity of the strained three-membered ring in epoxides like this compound makes them valuable synthetic intermediates. researchgate.net The design of catalysts for reactions involving this compound is centered on controlling the regioselectivity and stereoselectivity of the epoxide ring-opening. acs.orgorganic-chemistry.org This can be achieved through both chemical catalysts and biocatalysts.
Chemical Catalyst Design: The asymmetric ring-opening (ARO) of epoxides is a key reaction for creating vicinal difunctionalized compounds with defined stereochemistry. mdpi.com The design of catalysts for this purpose focuses on creating a chiral environment that favors the attack of a nucleophile on one of the epoxide carbons over the other.
Lewis Acid Catalysis: Lewis acids are effective catalysts for activating the epoxide ring towards nucleophilic attack. Heterogeneous Lewis acid catalysts, such as tin-containing zeolites (e.g., Sn-Beta), have demonstrated high activity and regioselectivity (>99%) for the ring-opening of epoxides with alcohols. researchgate.netaiche.org These solid catalysts offer the advantages of being stable, recyclable, and easy to separate from the reaction mixture. researchgate.netaiche.org The design principle involves creating isolated, accessible Lewis acid sites within a robust framework.
Chiral Metal-Salen Complexes: Metal-salen complexes, particularly with chromium (Cr), cobalt (Co), and manganese (Mn), are premier catalysts for asymmetric epoxide ring-opening. mdpi.comacs.orgnih.gov The design involves a central metal ion coordinated to a chiral salen ligand. This chiral complex activates the epoxide and directs the incoming nucleophile to a specific face and carbon atom, thereby controlling the stereochemical outcome. acs.org A key design principle involves the cooperative activation of both the epoxide and the nucleophile, which can sometimes be enhanced by using bimetallic or oligomeric catalyst systems. mdpi.comnih.gov These advanced designs can lead to catalysts with significantly higher reactivity and enantioselectivity compared to their monomeric counterparts. mdpi.comnih.gov
Organocatalysis: In recent years, asymmetric organocatalysis has emerged as a powerful tool for epoxide transformations. acs.org Chiral organocatalysts can be used for both the synthesis of chiral epoxides and their subsequent ring-opening reactions, providing a metal-free alternative for producing enantiopure compounds. acs.orgwikipedia.org
Biocatalyst Design: For biocatalysts like esterases and epoxide hydrolases, "design" often refers to the selection of the appropriate enzyme from natural sources or its improvement through protein engineering. The principles involve:
Enzyme Screening: A wide range of microorganisms are screened to find enzymes (e.g., esterases, lipases, epoxide hydrolases) that exhibit high activity and, crucially, high enantioselectivity for the target substrate. nih.goveie.gr
Protein Engineering: Once a suitable enzyme is identified, its properties can be further enhanced through rational design or directed evolution. This can involve modifying the active site to improve selectivity for a specific enantiomer of this compound or increasing the enzyme's stability under process conditions.
| Catalyst Type | Design Principle | Key Advantage | Example |
|---|---|---|---|
| Heterogeneous Lewis Acids | Creation of stable, accessible Lewis acid sites in a solid matrix. aiche.org | High regioselectivity, stability, and recyclability. researchgate.netaiche.org | Sn-Beta Zeolite researchgate.netaiche.org |
| Chiral Metal-Salen Complexes | Use of a chiral ligand to create an asymmetric environment around a central metal ion. acs.org | High enantioselectivity in asymmetric ring-opening reactions. mdpi.comnih.gov | (salen)Co(III) complexes nih.gov |
| Biocatalysts (e.g., Esterases) | Screening and protein engineering to identify/create enzymes with high stereoselectivity. nih.gov | Excellent enantioselectivity under mild reaction conditions. nih.gov | Pig Liver Esterase (PLE) wikipedia.org |
| Organocatalysts | Use of small, chiral organic molecules to catalyze asymmetric transformations. acs.org | Metal-free catalysis, avoiding potential contamination of the product. wikipedia.org | Chiral amines or thioureas acs.org |
Theoretical and Computational Investigations
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping out the step-by-step pathways of chemical reactions involving Isobutyl 3,4-epoxybutyrate. nih.govmdpi.com These studies focus on identifying intermediates, transition states, and the sequence of bond-breaking and bond-forming events.
Research on similar epoxy systems, such as the curing reaction between epoxides and carboxylic acids, has been successfully modeled using DFT methods like B3LYP with basis sets such as 6-31G(d,p). nih.gov Such studies reveal that reaction mechanisms can be complex, involving multiple potential pathways. For this compound, quantum chemical studies would investigate reactions like its hydrolysis, aminolysis, or polymerization. The calculations would clarify whether these reactions proceed through concerted mechanisms, where bonds are broken and formed simultaneously, or stepwise processes involving distinct intermediates. researchgate.net For instance, in a nucleophilic ring-opening reaction, DFT can determine if the nucleophile attacks and the C-O bond breaks in a single step (an SN2-like mechanism) or if a carbocation intermediate is formed (an SN1-like mechanism). researchgate.net The Global Reaction Route Mapping (GRRM) strategy is another powerful tool that can systematically explore reaction pathways to understand complex processes like adhesion and dissociation at interfaces involving epoxy resins. nih.gov
Molecular Modeling of Stereoselectivity and Regioselectivity
The reactions of epoxides are often characterized by high degrees of stereoselectivity and regioselectivity. This compound, being a chiral molecule with a substituted epoxide ring, presents distinct possibilities for reaction outcomes. Molecular modeling is essential for predicting and explaining these selectivities.
Regioselectivity: The epoxide ring-opening of this compound can occur at either the C3 or C4 position. Computational studies, particularly DFT, can predict the preferred site of nucleophilic attack by calculating the activation energy barriers for both pathways. cjps.orgmdpi.com For terminal epoxides like styrene oxide, studies have shown that the regioselectivity is governed by the relative stability of the transition states corresponding to attack at the methine (more substituted) versus the methylene (less substituted) carbon. cjps.org Factors influencing this include steric hindrance and the electronic stabilization of the transition state. cjps.orgmdpi.com For this compound, modeling would likely show that under basic or neutral conditions, attack at the less sterically hindered C4 position is favored, while under acidic conditions, where the transition state has more carbocation character, attack at the more substituted C3 position could be preferred.
Stereoselectivity: Molecular modeling can also predict the stereochemical outcome of reactions, such as whether a ring-opening reaction proceeds with inversion or retention of configuration at the reaction center. This is achieved by modeling the three-dimensional structure of the transition state. Furthermore, in catalyst-controlled reactions, computational methods can be used to design catalysts that favor the formation of a specific enantiomer, a critical aspect in asymmetric synthesis. beilstein-journals.org
Computational Analysis of Energetic Profiles and Transition States
A cornerstone of computational reaction analysis is the construction of a reaction's energetic profile, or potential energy surface. This profile maps the energy of the system as it progresses from reactants to products, highlighting the energy of all intermediates and transition states.
Using quantum chemical methods, the geometries of reactants, products, intermediates, and transition states are optimized to find their lowest energy structures. maxapress.com Frequency calculations are then performed to confirm the nature of these structures (minima or saddle points) and to obtain thermodynamic data like Gibbs free energy. cjps.org The transition state (TS) is a critical point on this profile, representing the maximum energy barrier that must be overcome for the reaction to proceed. acs.orgmaxapress.com Its structure provides a snapshot of the bond-forming and bond-breaking process. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to verify that the identified transition state correctly connects the reactant and product states. acs.orgcjps.org For a hypothetical catalyzed ring-opening of this compound, a computational study would yield an energy profile detailing the activation barriers, providing a quantitative measure of the reaction rate. mdpi.commaxapress.com
| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 | 0.0 |
| Transition State (TS) | Nucleophilic attack at C4 | +15.5 | +16.2 |
| Product | Ring-opened product | -5.8 | -5.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a computational analysis.
Structure-Reactivity Relationship Studies
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. vot.plscispace.com For epoxides, key structural features influencing reactivity include ring strain, steric hindrance around the epoxide ring, and the electronic effects of substituents. vot.plchemicaldynamics.net
Computational methods can quantify these properties. For example, the steric environment can be evaluated using parameters like percent buried volume (%Vbur), which measures the steric bulk around a reactive site. acs.org Electronic effects can be analyzed through calculated partial charges on atoms or by examining molecular orbitals. By systematically modifying the structure of this compound in silico (e.g., by changing the isobutyl group to other alkyl groups) and calculating the corresponding reaction rates or activation energies, a quantitative structure-reactivity relationship (QSRR) can be established. acs.org These relationships are valuable for predicting the reactivity of new, related compounds and for understanding the fundamental factors that govern the chemical behavior of this class of molecules. vot.plscispace.com
| Compound Feature | Structural Effect | Predicted Impact on Reactivity |
|---|---|---|
| Increased Ring Strain | Higher heat of formation | Increased rate of ring-opening |
| Bulky Substituents | Increased steric hindrance | Decreased reaction rate |
| Electron-withdrawing Group | Increased electrophilicity of epoxide carbons | Increased reactivity towards nucleophiles |
| Electron-donating Group | Decreased electrophilicity of epoxide carbons | Decreased reactivity towards nucleophiles |
Design of Novel Catalysts via Computational Methods
Computational chemistry is a pivotal tool in the rational design of new and improved catalysts. ethz.chrsc.orgmdpi.com For reactions involving this compound, catalysts are often required to enhance reaction rates and control selectivity (regio- and stereoselectivity).
The design process often begins with understanding the mechanism of an existing catalyzed reaction. ethz.ch DFT calculations can elucidate the role of the catalyst in lowering the activation energy, for example, by stabilizing the transition state or activating the epoxide ring. beilstein-journals.org With this understanding, computational chemists can screen libraries of potential catalysts in silico. This involves building molecular models of the catalyst-substrate complex and calculating the energy profiles for the reaction with each candidate catalyst. mdpi.com Descriptors, which are quantifiable properties of the catalyst (e.g., steric parameters, electronic properties), can be correlated with catalytic performance to guide the design process. ethz.ch This approach accelerates the discovery of highly efficient and selective catalysts for specific transformations of this compound, such as its asymmetric ring-opening or its copolymerization with CO2. beilstein-journals.org
Q & A
Q. What are the key physicochemical properties of isobutyl 3,4-epoxybutyrate, and how are they experimentally determined?
Methodological Answer: The compound (C₈H₁₄O₃, CAS 100181-71-3) is characterized by:
- Density : 1.042 g/cm³ (pycnometry or gas displacement methods) .
- Boiling Point : 194.8°C at 760 mmHg (dynamic distillation under controlled pressure) .
- Refractive Index : 1.445 (measured via refractometry at 20°C) .
- Solubility : 5300 mg/L in water (shake-flask method with HPLC validation) . For reproducibility, ensure calibration of instruments (e.g., HPLC, GC-MS) and use standardized protocols for temperature and pressure control.
Q. How can researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in tightly sealed containers away from heat and ignition sources (e.g., sparks, open flames). Ground metal containers during transfer to prevent static discharge .
- Ventilation : Use fume hoods to mitigate inhalation risks, as vapor pressure is 0.433 mmHg at 25°C .
- PPE : Wear nitrile gloves and goggles due to potential irritant properties (inferred from analogous epoxy esters in hazard lists) .
- Waste Disposal : Follow EPA guidelines for epoxy esters, including neutralization before disposal.
Advanced Research Questions
Q. What methodologies are effective for synthesizing enantiopure this compound?
Methodological Answer:
- Kinetic Resolution : Use bacterial epoxide hydrolases (e.g., from Acinetobacter baumannii) to selectively hydrolyze one enantiomer of racemic epoxy esters. Optimize reaction conditions (pH 7.0–8.5, 30–37°C) and monitor enantiomeric excess via chiral HPLC .
- Asymmetric Epoxidation : Apply Sharpless or Jacobsen catalysts to unsaturated precursors (e.g., isobutyl 3,4-dihydroxybutyrate). Validate stereochemistry using X-ray crystallography or NMR-based Mosher ester analysis.
Q. How can contradictions in toxicity data for this compound be resolved?
Methodological Answer:
- Multi-Assay Approach : Combine acute toxicity assays (e.g., OECD 423 for rodents) with chronic exposure studies (e.g., 90-day inhalation tests) to address discrepancies between short-term and long-term effects .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies, accounting for variables like solvent carriers or exposure duration .
- Mechanistic Studies : Use in vitro models (e.g., human hepatocyte cultures) to assess metabolic pathways and potential bioactivation of the epoxy group .
Q. What analytical techniques are optimal for detecting this compound in environmental samples?
Methodological Answer:
- Sample Preparation : Extract water or soil samples via solid-phase extraction (SPE) using C18 cartridges. For air samples, employ thermal desorption tubes .
- Quantification :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Monitor m/z 158 (molecular ion) and 85 (base peak) .
- HPLC-UV : A C18 reverse-phase column with UV detection at 210 nm provides complementary data. Optimize mobile phase (acetonitrile/water, 70:30) for retention time consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
